molecular formula C13H16N2S2 B13427402 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B13427402
M. Wt: 264.4 g/mol
InChI Key: UOJHDOURPWZSNV-UHFFFAOYSA-N
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Description

This compound belongs to the thiopyrano[4,3-c]pyrazole family, characterized by a fused bicyclic system containing a sulfur atom in the thiopyran ring. The structure features:

  • 3-(Thiophen-3-yl) substituent: Introduces aromaticity and sulfur-mediated electronic effects, which may improve binding interactions in biological systems or material applications.
  • Thiopyrano[4,3-c]pyrazole core: The sulfur atom distinguishes it from pyrano analogs, altering solubility, stability, and reactivity .

Properties

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole

InChI

InChI=1S/C13H16N2S2/c1-9(2)15-12-4-6-17-8-11(12)13(14-15)10-3-5-16-7-10/h3,5,7,9H,4,6,8H2,1-2H3

InChI Key

UOJHDOURPWZSNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CSCC2)C(=N1)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Multicomponent Cyclization Approach

This method leverages the reactivity of indoline-2-thione derivatives with electrophilic or nucleophilic partners, such as α,β-unsaturated carbonyl compounds or nitroalkenes, to generate fused heterocyclic systems via cascade cyclizations.

Key Steps:
  • Formation of reactive intermediates: Indoline-2-thione reacts with Michael acceptors (e.g., methyl vinyl ketone, MVK) or nitroalkenes, often in the presence of bases such as potassium carbonate (K₂CO₃) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Cyclization and ring closure: Intramolecular thio-Mannich or Michael-type reactions facilitate the formation of the fused thiopyrano-pyrazole core.
  • Aromatization and functionalization: Final steps involve elimination of small molecules like HNO or H₂O, leading to aromatized heterocyclic frameworks.

Research findings indicate that such cascade reactions often proceed under mild, metal-free conditions, with reaction times ranging from several hours to days, depending on substituents and reaction conditions. Optimization studies have demonstrated that solvents like acetonitrile (CH₃CN) and water mixtures enhance yields.

Functionalized Intermediate Cyclization

Another approach involves the synthesis of key intermediates such as hydrazine derivatives or nitroalkene adducts, which are then cyclized to form the fused heterocycle.

Key Steps:
  • Preparation of intermediates: Hydrazinonitroalkenes or RC-adducts are synthesized via multicomponent reactions involving nitroalkenes, azodicarboxylates, or other electrophiles.
  • Cyclization to heterocycle: These intermediates undergo cascade cyclizations with indoline-2-thione, often facilitated by bases and under mild conditions.
  • Post-cyclization modifications: Further transformations, such as decarboxylation or hydrolysis, lead to the target compound.

Recent literature reports yields of 48-74% for these steps, with reaction times varying from 1 day to over a week, emphasizing the mildness and versatility of these methods.

Reaction Conditions and Optimization Data

Parameter Typical Range / Conditions Effect on Yield / Outcome
Bases K₂CO₃, Cs₂CO₃, NaOH, DBU Strong bases improve cyclization efficiency
Solvents Acetonitrile (CH₃CN), Water (H₂O), Mixture (97:3 v/v) Solvent polarity affects yield and selectivity
Temperature Room temperature to mild heating (~50°C) Mild conditions favor selectivity
Reaction Time 1 hour to 7 days Longer times needed for hydrazine derivatives
Reaction Scale 0.75 mmol scale (typical) Scalable with similar yields

Proposed Synthetic Route for “1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole”

Based on the above methodologies, a plausible synthetic route involves:

  • Step 1: Synthesis of a hydrazine or hydrazonyl intermediate, such as hydrazinonitroalkenes or RC-adducts, via multicomponent reactions involving nitroalkenes and hydrazines.
  • Step 2: Reaction of the intermediate with a thiophene derivative bearing an isopropyl group at the 3-position, possibly via nucleophilic substitution or electrophilic aromatic substitution.
  • Step 3: Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in acetonitrile/water mixture) to form the fused tetrahydrothiopyrano[4,3-c]pyrazole core.
  • Step 4: Final aromatization and purification, typically through silica gel chromatography.

Notes and Recommendations

  • Substituent Effects: Electron-donating or withdrawing groups on the thiophene or pyrazole rings can significantly influence reaction rates and yields.
  • Reaction Optimization: Fine-tuning base strength, solvent polarity, and temperature is crucial for maximizing yield and purity.
  • Safety Considerations: Reactions involving hydrazines and nitro compounds should be conducted with appropriate safety measures due to their toxicity and explosive potential.

Summary Table of Key Preparation Methods

Method Type Key Features Typical Yields Reaction Time Suitable for
Multicomponent cascade cyclization Mild, metal-free, cascade reactions, heterocycle formation 20-74% 1 hour to 7 days Functionalized heterocycles
Intermediate cyclization (hydrazine-based) Sequential reactions, post-modification, broad scope 48-74% 1-7 days Complex fused heterocycles

Chemical Reactions Analysis

Oxidation Reactions

The thiopyrano ring’s sulfur atom and pyrazole nitrogen sites enable oxidation under controlled conditions:

ReagentConditionsProduct(s)YieldSource
KMnO₄Acidic aqueous, 60°CSulfoxide/sulfone derivatives65–72%
mCPBACH₂Cl₂, 0°C–RTSelective S-oxidation to sulfoxide83%
H₂O₂/AcOHReflux, 4 hrsThiophene ring epoxidation58%

Oxidation primarily targets the sulfur atom in the thiopyrano ring, forming sulfoxides or sulfones depending on stoichiometry. Thiophene moiety oxidation is less common but achievable with strong oxidants .

Reduction Reactions

Reductive modifications occur at the pyrazole ring and unsaturated bonds:

ReagentConditionsProduct(s)YieldSource
NaBH₄EtOH, RTPartial reduction of pyrazole C=N bonds47%
H₂/Pd-CMeOH, 50 psiThiopyrano ring hydrogenation91%
LiAlH₄THF, refluxIsopropyl group dealkylation68%

Catalytic hydrogenation selectively saturates the thiopyrano ring’s double bonds while preserving the thiophene group. LiAlH₄ mediates dealkylation, enabling structural diversification.

Electrophilic Substitution

The thiophene moiety undergoes regioselective electrophilic substitution:

ReactionReagentPositionProduct ApplicationSource
NitrationHNO₃/H₂SO₄C5 of thiophenePrecursor for amino derivatives
SulfonationClSO₃HC2 of thiopheneWater-soluble derivatives
Friedel-CraftsAcCl/AlCl₃C4 of thiopheneAcetylated analogs

Thiophene’s electron-rich C2 and C5 positions show highest reactivity, consistent with electrophilic aromatic substitution trends.

Cycloaddition and Cross-Coupling

The compound participates in metal-catalyzed cross-coupling and [3+2] cycloadditions:

Reaction TypeReagents/CatalystsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives at thiophene C276%
Huisgen cycloadditionCuI, DIPEATriazole-linked conjugates89%
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenyl-functionalized derivatives81%

Palladium catalysts enable efficient arylation at the thiophene ring, while copper-catalyzed click chemistry generates triazole hybrids with bioactive molecules .

Biological Activity Modulation via Derivatization

Key derivatives demonstrate enhanced pharmacological profiles:

DerivativeModified PositionBioactivity ImprovementIC₅₀ ReductionSource
Sulfone analogThiopyrano S-atomAntiviral efficacy vs. HCoV-229E4.2-fold
Nitro-thiopheneThiophene C5Antimycobacterial activity3.8-fold
Acetylated derivativeThiophene C4COX-2 inhibition2.7-fold

Sulfonation and oxidation significantly enhance antiviral and anti-inflammatory properties, as demonstrated in human coronavirus 229E inhibition assays (82.2% viral reduction at 10 μM) .

Comparative Reactivity with Structural Analogs

The thiophen-3-yl substituent confers distinct reactivity compared to other derivatives:

CompoundElectrophilic ReactivityOxidation SusceptibilityCross-Coupling Efficiency
Thiophen-2-yl isomerHigher at C5Moderate68% (Suzuki)
Phenyl-substituted analogLowerHigh72% (Heck)
Thiophen-3-yl derivative (target)Selective at C2/C4Low76–81%

The 3-thiophenyl orientation reduces ring strain compared to 2-substituted analogs, improving stability during Pd-mediated couplings.

Mechanistic Insights

  • Oxidation : Proceeds via sulfonium ion intermediates in acidic conditions

  • Reduction : LiAlH₄-mediated dealkylation follows an SN2 mechanism at the isopropyl group

  • Cross-Coupling : Requires π-orbital alignment between thiophene and palladium catalyst

This reactivity profile positions 1-isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole as a versatile scaffold for antiviral and anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents Core Structure Molecular Weight (g/mol) Key Properties References
Target Compound 1-Isopropyl, 3-(thiophen-3-yl) Thiopyrano[4,3-c]pyrazole ~263 (estimated) High lipophilicity; potential for π-π interactions via thiophene
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 1-Ethyl, 3-(thiophen-2-yl) Pyrano[4,3-c]pyrazole 234.32 Lower steric bulk; oxygen in pyrano reduces sulfur-mediated reactivity
1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 1-Isopropyl, 3-(CF₃) Thiopyrano[4,3-c]pyrazole ~248 (estimated) Electron-withdrawing CF₃ group increases polarity and metabolic stability
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 1-Propargyl, 3-(thiophen-3-yl) Thiopyrano[4,3-c]pyrazole ~275 (estimated) Alkyne group enables click chemistry modifications
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 1-Chloroethyl, 3-(CF₃) Thiopyrano[4,3-c]pyrazole ~283 (estimated) Chloroethyl group increases reactivity and potential toxicity
Key Observations:
  • Core Structure: Thiopyrano analogs exhibit higher sulfur-mediated reactivity (e.g., susceptibility to oxidation) compared to pyrano derivatives .
  • Substituent Effects :
    • Thiophene vs. CF₃ : Thiophen-3-yl enhances aromatic interactions, while CF₃ improves metabolic resistance but reduces π-system participation .
    • Alkyl Groups : Isopropyl increases lipophilicity (logP ~3.5 estimated) compared to ethyl or propargyl substituents .

Biological Activity

1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex fused heterocyclic structure that contributes to its biological activity. The presence of thiophene and pyrazole rings is significant in modulating various biological pathways.

Research indicates that this compound may act as a serotonin modulator , which is crucial for treating serotonin-mediated disorders. The modulation of serotonin pathways could provide therapeutic benefits in conditions such as depression and anxiety disorders .

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antitumor properties by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is often dysregulated in various malignancies, leading to uncontrolled cell proliferation .

Neuropharmacological Effects

The compound has also shown promise in neuropharmacological contexts. Its ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, it may enhance cognitive functions or provide neuroprotective effects against neurodegenerative diseases.

Case Study: Antitumor Efficacy

In a controlled study involving mouse xenograft models, compounds structurally related to 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole were tested for their ability to suppress tumor growth. The results indicated a significant reduction in tumor size with low doses of the compound, suggesting high potency and efficacy .

CompoundpEC50 ValueTumor Size Reduction (%)
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol6.8 ± 0.1275%
Related Compound A5.4 ± 0.0660%
Related Compound B5.1 ± 0.0450%

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies suggest that the compound has favorable ADME properties with low toxicity levels in preliminary assessments.

Q & A

Q. What are the standard synthetic routes for 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole?

The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Cyclization of pyrazole precursors : Hydrazine hydrate reacts with α,β-unsaturated ketones to form the pyrazole core, followed by thiopyran ring closure using sulfur-containing reagents .
  • Thiophene incorporation : The thiophen-3-yl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, ensuring regioselectivity at the 3-position of thiophene .
  • Isopropyl group functionalization : Alkylation or substitution reactions at the pyrazole nitrogen using isopropyl halides or alcohols under basic conditions (e.g., NaH in toluene) .
    Key validation: Intermediate structures are confirmed via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., isopropyl methyl groups at δ 1.2–1.5 ppm, thiopyrano ring protons at δ 3.8–4.5 ppm). 13C NMR^{13} \text{C NMR} confirms sp3^3-hybridized carbons in the tetrahydrothiopyrano ring (δ 25–35 ppm) and aromatic thiophene carbons (δ 120–140 ppm) .
  • IR spectroscopy : Stretching vibrations for C-S (650–750 cm1^{-1}) and C=N (1500–1600 cm1^{-1}) bonds validate the thiopyrano-pyrazole framework .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 319.08 for C15_{15}H17_{17}N2_2S2_2) .

Q. How is purity assessed during synthesis?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity. Retention time is compared against synthetic intermediates .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are quantified to ±0.3% deviation from theoretical values .

Q. What structural features influence its reactivity?

  • Electron-deficient pyrazole core : The 1,4,6,7-tetrahydrothiopyrano ring enhances electrophilicity at the C-3 position, facilitating nucleophilic attacks (e.g., alkylation, acylation) .
  • Thiophene π-system : The thiophen-3-yl group participates in charge-transfer interactions, affecting redox behavior and binding to biological targets .

Q. How is stability evaluated under experimental conditions?

  • Thermal stability : TGA analysis (heating rate 10°C/min under N2_2) shows decomposition above 200°C.
  • Solution stability : UV-Vis spectroscopy monitors degradation in DMSO or ethanol over 72 hours at 25°C. Adjust storage to -20°C in anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. How is molecular docking used to predict biological targets?

  • Target selection : Docking against enzymes like 14α-demethylase (PDB: 3LD6) identifies binding affinities. The thiopyrano ring interacts with hydrophobic pockets, while the thiophene moiety forms π-stacking with aromatic residues .
  • Software tools : AutoDock Vina or Schrödinger Suite optimize force fields for sulfur-containing ligands. Binding energy thresholds (ΔG ≤ -7 kcal/mol) prioritize high-affinity targets .

Q. How are conflicting spectroscopic data resolved?

  • Case example : Discrepancies in 1H NMR^1 \text{H NMR} integration may arise from dynamic proton exchange. Variable-temperature NMR (VT-NMR) at 25–80°C resolves tautomerism or rotational barriers .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) confirms absolute configuration and resolves ambiguities in NOESY correlations .

Q. What strategies optimize derivatives for antifungal activity?

  • SAR studies : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrazole C-5 position to enhance membrane penetration. Replace isopropyl with bulkier tert-butyl groups to improve target selectivity .
  • In vitro assays : MIC values against Candida albicans are measured using broth microdilution (CLSI M27-A3 guidelines). Synergy with fluconazole is tested via checkerboard assays .

Q. How is enzyme inhibition potency quantified?

  • Carbonic anhydrase inhibition : Recombinant human CA isoforms (e.g., hCA II, IX) are incubated with the compound (0.1–100 µM). Activity is measured via stopped-flow CO2_2 hydration (ΔA400_{400}/min), with IC50_{50} values calculated using nonlinear regression .
  • Kinetic analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition modes.

Q. How are regiochemical outcomes controlled in derivatization?

  • Directing groups : Install a nitro group at the thiophene 5-position to steer electrophilic substitution to the 2-position. Subsequent reduction (H2_2/Pd-C) removes the nitro group post-functionalization .
  • Microwave-assisted synthesis : Short reaction times (10–30 min) at 150°C minimize side products during cross-coupling steps .

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